molecular formula C7H7Br2N B13655422 2,3-Dibromo-6-ethylpyridine

2,3-Dibromo-6-ethylpyridine

Cat. No.: B13655422
M. Wt: 264.94 g/mol
InChI Key: VKMSJONXQOMCRE-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-ethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms at the 2nd and 3rd positions and an ethyl group at the 6th position on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-ethylpyridine typically involves the bromination of 6-ethylpyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-6-ethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.

    Reduction Reactions: Reduction can lead to the formation of debrominated derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 2,3-diamino-6-ethylpyridine or 2,3-dithio-6-ethylpyridine.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 6-ethylpyridine.

Scientific Research Applications

2,3-Dibromo-6-ethylpyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-ethylpyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the ethyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic or chemical effects.

Comparison with Similar Compounds

    2,3-Dibromo-5,6-dimethylpyridine: Similar in structure but with two methyl groups instead of an ethyl group.

    2,3-Dibromo-4-ethylpyridine: Differing in the position of the ethyl group.

Uniqueness: 2,3-Dibromo-6-ethylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2,3-dibromo-6-ethylpyridine

InChI

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)7(9)10-5/h3-4H,2H2,1H3

InChI Key

VKMSJONXQOMCRE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C=C1)Br)Br

Origin of Product

United States

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